molecular formula C17H16N2O6 B5549627 methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B5549627
M. Wt: 344.32 g/mol
InChI Key: ZCOZUPSUINIYQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Mannich reaction, which is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group . Another method could be the nitration of methyl benzoate .

Scientific Research Applications

Abraham Model Correlations for Solute Transfer

Research into the solubility of various compounds in organic solvents like 2-ethoxyethanol provides a foundation for understanding how similar compounds, including methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate, might interact in different solvent environments. The study by Hart et al. (2015) focuses on the experimental solubilities of numerous compounds and their transfer into 2-methoxyethanol, utilizing the Abraham model correlations to describe these processes with precision (Hart et al., 2015).

Effects on Reaction Rates and Mechanisms

The research by Um et al. (2005) explores how the o-methyl group influences the rate and mechanism of reactions, specifically the aminolysis of Y-substituted phenyl X-substituted 2-methylbenzoates. This work provides insights into how different chemical groups and substitutions can affect chemical reaction dynamics, which is relevant for understanding the behavior of this compound in various chemical reactions (Um et al., 2005).

Hydrogen-Bonded Molecular Structures

The studies by Portilla et al. (2007) on hydrogen-bonded chains and sheets in related compounds highlight the importance of hydrogen bonding in determining the molecular structure and properties of such chemicals. These findings can be extrapolated to understand the potential structural characteristics of this compound and how it might form hydrogen-bonded structures in various conditions (Portilla et al., 2007).

Synthesis and Antimicrobial Activity of Schiff Bases

Research on the synthesis and characterization of Schiff bases, as well as their antimicrobial activity, provides a framework for evaluating the potential biological and pharmaceutical applications of compounds like this compound. Vinusha et al. (2015) synthesized Schiff bases derived from imino-4-methoxyphenol thiazole, which were tested for antibacterial and antifungal activities, indicating the potential for similar compounds to be evaluated for biological activities (Vinusha et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 3-nitrobenzoate, suggests using personal protective equipment, avoiding dust formation, and avoiding breathing vapors, mist, or gas .

properties

IUPAC Name

methyl 3-[(2-ethoxyphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-3-25-15-7-5-4-6-14(15)18-16(20)11-8-12(17(21)24-2)10-13(9-11)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOZUPSUINIYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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